molecular formula C10H17N B082074 2-Aminoadamantane CAS No. 13074-39-0

2-Aminoadamantane

Cat. No.: B082074
CAS No.: 13074-39-0
M. Wt: 151.25 g/mol
InChI Key: QZWNXXINFABALM-UHFFFAOYSA-N
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Description

2-Adamantanamine, also known as adamantan-2-amine, is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by its unique cage-like structure, which imparts significant stability and rigidity. The molecular formula of 2-Adamantanamine is C10H17N, and it is commonly used in various chemical and pharmaceutical applications due to its structural properties .

Mechanism of Action

Target of Action

2-Aminoadamantane, also known as Amantadine, primarily targets the M2 proton channel of the Influenza A virus . It also interacts with the NMDA receptor and dopamine receptors in the brain . These targets play crucial roles in viral replication and neurotransmission, respectively .

Mode of Action

The antiviral mechanism of this compound involves antagonism of the Influenza A M2 proton channel, which prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . In the context of Parkinson’s disease, it is believed to cause an increase in dopamine release in the brain .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of viral infection, it interferes with the viral life cycle by blocking the M2 proton channel, thereby inhibiting the release of viral RNA into the host cell . In the brain, it influences the dopaminergic neurotransmission pathway, potentially leading to increased dopamine levels .

Pharmacokinetics

Amantadine is well absorbed orally and has an onset of action usually within 48 hours when used for parkinsonian syndromes . It has a bioavailability of 86–90% and is minimally metabolized, mostly to acetyl metabolites . The elimination half-life is 10–31 hours, and it is excreted in urine .

Result of Action

The inhibition of the M2 proton channel by this compound prevents the replication of the Influenza A virus, thereby exerting an antiviral effect . In the brain, the increased dopamine release can alleviate symptoms of Parkinson’s disease .

Action Environment

Environmental factors can influence the action of this compound. For instance, the development of drug resistance can occur in the presence of the drug over time . Additionally, the compound’s action can be influenced by the physiological environment, such as the pH of the endosome in the case of its antiviral action .

Biochemical Analysis

Biochemical Properties

2-Aminoadamantane has been reported to inhibit the transport of methionine and leucine into Ehrlich ascites carcinoma cells . It also inhibits the proliferation of P388 lymphocytic leukemia cells . Furthermore, it inhibits the leucine aminopeptidase .

Cellular Effects

This compound has been found to have effects on various types of cells. For instance, it inhibits the transport of methionine and leucine into Ehrlich ascites carcinoma cells . It also inhibits the proliferation of P388 lymphocytic leukemia cells .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the transport of methionine and leucine into Ehrlich ascites carcinoma cells . It also inhibits the proliferation of P388 lymphocytic leukemia cells . Furthermore, it inhibits the leucine aminopeptidase .

Temporal Effects in Laboratory Settings

It has been observed that this compound derivatives exhibit different effects on the behavior of male mice over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been observed that this compound derivatives exhibit different effects on the behavior of male mice at different dosages .

Metabolic Pathways

The major metabolic pathway of this compound is N-acetylation . Several unusual routes such as N-methylation, formation of Schiff bases, and N-formates have also been observed .

Transport and Distribution

It is known that the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems .

Subcellular Localization

It is known that the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Adamantanamine can be synthesized through several methods. One common method involves the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form 2-Adamantanamine . Another method involves the direct amination of adamantane using ammonia or amines under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, 2-Adamantanamine is often produced through the catalytic hydrogenation of 2-nitroadamantane, followed by reduction with hydrogen in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Adamantanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, and other nucleophiles.

Major Products:

Comparison with Similar Compounds

    1-Adamantanamine: Similar structure but with the amino group at the 1-position.

    2-Adamantanol: The hydroxyl derivative of 2-Adamantanamine.

    2-Adamantanone: The ketone derivative.

Uniqueness: 2-Adamantanamine is unique due to its specific position of the amino group, which imparts different chemical reactivity and biological activity compared to its isomers. Its cage-like structure also provides significant stability, making it a valuable compound in various applications .

Properties

IUPAC Name

adamantan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNXXINFABALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10523-68-9 (hydrochloride)
Record name 2-Aminoadamantane
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90156707
Record name 2-Aminoadamantane
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Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-39-0
Record name 2-Aminoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Aminoadamantane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoadamantane
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Record name 2-Aminoadamantane
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Synthesis routes and methods

Procedure details

The hygroscopic white solid 2-adamantylamine was prepared by dissolving 2-adamantylamine•HCl (Aldrich) in H2O/NaOH, extracting with methylene chloride, drying with MgSO4, filtering, and rotary evaporating. This reagent (500 mg) was dissolved in methylene chloride (20 mL), put on ice, and acetic anhydride (˜5 equiv.) added dropwise. The reaction was left to run overnight, and worked up by addition of sodium bicarbonate solution, and extraction with MeCl2. The solution was washed twice with H2O and dried with MgSO4. The white crystalline product looked clean by TLC (50% CH2Cl2/EtOAc, imaged with paraanisaldehyde, rf˜0.25) and NMR without further purification. 1H NMR (CDCl3): δ 1.62–1.90 (m's, 15H), 4.05 (br's, —CH3), 5.82 (br's, N—H, amide).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-aminoadamantane derivatives contribute to analgesia?

A1: Certain this compound derivatives demonstrate analgesic activity, potentially due to their ability to block NMDA receptors. [] This mechanism is distinct from their antiviral action and highlights the potential for these compounds in pain management.

Q2: Can you elaborate on the anxiolytic properties of this compound derivatives?

A2: Research suggests that Ladasten, a this compound derivative, exhibits anxiolytic effects potentially through its interaction with various signaling pathways and modulation of gene expression in the brain. [, ] Specifically, Ladasten appears to induce changes in genes involved in signaling pathways such as APC, Rb, PKCIP, and PMCA. Furthermore, Ladasten influences the expression of genes encoding cytoskeletal proteins (tubulin, actin), synaptic proteins (Syn IA&IB, PLP), and metabolic enzymes (Gapdh, NSE). []

Q3: How does Ladasten impact tyrosine hydroxylase (TH) gene expression?

A3: Ladasten has been shown to increase TH gene expression in the rat brain hypothalamus. [, ] This effect is associated with cytosine demethylation in CpG islands within the TH gene's promoter region. [, ] This demethylation may enhance the binding of transcription factors, ultimately leading to increased TH gene transcription.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H17N, and its molecular weight is 151.25 g/mol.

Q5: Is there information available regarding the material compatibility, stability under various conditions, or catalytic properties of this compound?

A5: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound derivatives. Information regarding material compatibility, stability, and catalytic properties is limited within these studies.

Q6: How does modifying the structure of this compound influence its trypanocidal activity?

A6: Studies on the trypanocidal activity of this compound derivatives reveal that incorporating alkyl groups at the C1 position and modifying the C2 functionality significantly impacts their potency. [] Compounds with lipophilic C1 side chains and specific C2 functionalities, such as guanylhydrazones and thiosemicarbazones, exhibit enhanced activity against Trypanosoma brucei. []

Q7: Is there data available regarding the stability and formulation of this compound, as well as its SHE regulations?

A7: The provided research papers do not delve into the specifics of stability, formulation strategies, or SHE regulations concerning this compound.

Q8: What is known about the pharmacokinetics of this compound derivatives?

A8: Limited information is available on the detailed pharmacokinetics of this compound derivatives within the provided research. Further studies are needed to elucidate their absorption, distribution, metabolism, and excretion profiles.

Q9: What in vivo models have been used to investigate the analgesic activity of amantadine and hemantane?

A9: Researchers have employed several rodent models to assess the analgesic properties of amantadine and hemantane. These models include the tail-flick test and acetic acid-induced writhing test in mice, as well as the formalin test in rats. [] The formalin test, in particular, is valuable for evaluating both the acute (early phase) and inflammatory (tonic phase) components of pain.

Q10: Are there any studies on the toxicology, safety profile, drug delivery strategies, biomarkers, or diagnostic applications of this compound?

A10: While the research highlights some toxicological aspects, particularly concerning potential differences in analgesic activity and anti-inflammatory effects between hemantane and its hydroxylated derivatives, [] more comprehensive data on long-term effects and specific toxicity profiles are needed. The provided papers do not extensively cover drug delivery, biomarkers, or diagnostic applications.

Q11: Which analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A11: Gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS) are valuable techniques for analyzing this compound and related compounds. [] GC allows for the separation and quantification of different components in a mixture, while MS provides structural information for identification.

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